molecular formula C14H18N2O2 B14882236 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide

Cat. No.: B14882236
M. Wt: 246.30 g/mol
InChI Key: UQYBHCDRTGCDGG-UHFFFAOYSA-N
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Description

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide is an organic compound belonging to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2,2,4-trimethyl-1,2-dihydroquinoline and methoxy-substituted aromatic compounds.

    Reaction Conditions: The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential for monitoring the reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives with altered electronic properties.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: A similar compound with a methoxy group at a different position.

    6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: An ethoxy-substituted derivative with similar structural features.

    2,2,4-Trimethyl-1,2-dihydroquinoline: A parent compound without the methoxy or carboxamide groups.

Uniqueness

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

6-methoxy-2,2,4-trimethyl-1H-quinoline-8-carboxamide

InChI

InChI=1S/C14H18N2O2/c1-8-7-14(2,3)16-12-10(8)5-9(18-4)6-11(12)13(15)17/h5-7,16H,1-4H3,(H2,15,17)

InChI Key

UQYBHCDRTGCDGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2C(=O)N)OC)(C)C

Origin of Product

United States

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